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Compound of Interest

Compound Name: 4-(1H-pyrazol-1-ylmethyl)aniline

Cat. No.: B123811

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data
for the compound 4-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 142335-61-3). Due to the
absence of a complete, publicly available experimental dataset for this specific molecule, this
document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics.
Methodologies for data acquisition and interpretation are detailed to provide researchers,
scientists, and drug development professionals with a robust framework for the characterization
of this and structurally related compounds.

Introduction and Molecular Structure

4-(1H-pyrazol-1-yImethyl)aniline is a heterocyclic compound featuring a pyrazole ring linked
to an aniline moiety through a methylene bridge.[1] This structure is of significant interest in
medicinal chemistry and materials science, as the pyrazole ring is a known pharmacophore,
and the aniline group provides a versatile site for further chemical modification.[1] A
comprehensive understanding of its spectroscopic signature is paramount for its unambiguous
identification, purity assessment, and structural elucidation in various research and
development settings.

The molecular structure, with the chemical formula C10H11N3 and a molecular weight of 173.22
g/mol , forms the basis for all subsequent spectroscopic predictions.[2]

Molecular Structure Diagram
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Caption: Molecular Structure of 4-(1H-pyrazol-1-ylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 4-(1H-pyrazol-1-ylmethyl)aniline, both *H and 3C NMR are
indispensable.

Predicted *H NMR Data

The *H NMR spectrum is expected to be highly informative, with distinct signals for the
pyrazole, methylene, and aniline protons. The predicted chemical shifts (8) are presented in
deuterated chloroform (CDCIsz), a common solvent for NMR analysis.
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Proton Predicted & o ]
_ Multiplicity Integration Notes
Assignment (ppm)
Chemical shift
N ) can vary with
Aniline -NH:z ~3.7 Broad Singlet 2H )
concentration
and solvent.
Pyrazole H-5 ~7.5 Doublet 1H Coupled to H-4.
Pyrazole H-3 ~7.4 Singlet 1H
Aromatic protons
N ortho to the
Aniline H-2, H-6 ~7.0 Doublet 2H
methylene
bridge.
Aromatic protons
- meta to the
Aniline H-3, H-5 ~6.7 Doublet 2H
methylene
bridge.
) Coupled to H-3
Pyrazole H-4 ~6.2 Triplet 1H
and H-5.
) Singlet due to no
Methylene -CH2-  ~5.2 Singlet 2H

adjacent protons.

Expert Interpretation: The aniline protons are expected to appear as two doublets,
characteristic of a 1,4-disubstituted benzene ring. The pyrazole protons will present a distinct
pattern, with the H-4 proton appearing as a triplet due to coupling with its two neighbors. The
methylene bridge protons are chemically equivalent and lack adjacent protons, thus they
should appear as a sharp singlet. The broadness of the -NH:z signal is due to quadrupole
broadening and potential hydrogen exchange.

Predicted *C NMR Data

The proton-decoupled 3C NMR spectrum will reveal the number of unique carbon
environments.
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Carbon Assignment Predicted & (ppm) Notes
Pyrazole C-5 ~139
. . Carbon attached to the amino
Aniline C-4 (ipso) ~146
group.
. : Carbon attached to the
Aniline C-1 (ipso) ~129 ]
methylene bridge.
Aniline C-2, C-6 ~128
Pyrazole C-3 ~130
Aniline C-3, C-5 ~115
Pyrazole C-4 ~105
Methylene -CH2- ~55

Expert Interpretation: The spectrum is predicted to show eight distinct carbon signals,
consistent with the molecular structure. The ipso-carbons of the aniline ring (C-1 and C-4) are
influenced by their respective substituents. The C-4 carbon, attached to the electron-donating
amino group, is expected to be shifted upfield compared to a standard benzene ring, while the
C-1 carbon will be slightly downfield. The methylene carbon signal will appear in the aliphatic
region around 55 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
confirmation.

e Sample Preparation: Dissolve 5-10 mg of 4-(1H-pyrazol-1-ylmethyl)aniline in
approximately 0.6 mL of deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a one-pulse spectrum with a 30-degree pulse angle.
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o Set the spectral width to cover the range of -2 to 12 ppm.
o Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

o Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled spectrum using a standard pulse program.
o Set the spectral width to cover 0-200 ppm.

o Employ a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all
carbon signals, particularly quaternary carbons.

o Accumulate a larger number of scans (e.g., 1024 or more) as the 13C nucleus is less
sensitive.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Reference the spectra to the residual solvent peak
(e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule.

Predicted IR Absorption Bands
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Wavenumber (cm~?) Vibrational Mode Intensity

3450 - 3300 N-H stretch (aniline) Medium-Strong

3100 - 3000 Aromatic C-H stretch Medium
Aliphatic C-H stretch )

2950 - 2850 Medium
(methylene)

1620 - 1580 C=C stretch (aromatic) Strong

1520 - 1480 N-H bend (aniline) Medium

1300 - 1200 C-N stretch Medium
C-H out-of-plane bend (1,4-

850 - 800 ) ) Strong
disubstituted)

Expert Interpretation: The IR spectrum will be characterized by the prominent N-H stretching
bands of the primary amine in the 3450-3300 cm~! region, which may appear as a doublet. The
aromatic C=C stretching vibrations will give rise to strong absorptions in the 1620-1580 cm~1
range. A strong band between 850-800 cm~! would be indicative of the 1,4-disubstitution
pattern on the aniline ring.

Experimental Protocol: IR Data Acquisition

e Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended for its simplicity and speed. Place a small amount of the solid sample directly
on the ATR crystal.

 Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean ATR crystal.

o

Record the sample spectrum over the range of 4000-400 cm~1.

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.
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o Data Processing: The resulting spectrum is typically presented in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron lonization - El)

e Molecular lon (M*): m/z = 173. This peak corresponds to the intact molecule and confirms
the molecular weight.

e Major Fragment lons:

o m/z = 92 (Base Peak): This likely corresponds to the tropylium-like ion formed after
benzylic cleavage, [CeHaNHz]*. This is expected to be a very stable and thus abundant
fragment.

o m/z = 81: This fragment likely arises from the cleavage of the C-N bond, resulting in the
pyrazolylmethyl cation, [CaHsN2]*.

Fragmentation Pathway Diagram

[M]*
m/z =173

Benzylic Cleavage\C-N Cleavage

[C7HsN]*
m/z = 92 (Base Peak)

[CaHsN2]*+
m/z = 81

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation Pathway.
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Experimental Protocol: Mass Spectrometry Data
Acquisition

o Sample Introduction: For a volatile and thermally stable compound, direct insertion probe or
Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

 lonization: Electron lonization (El) at 70 eV is a standard method for generating fragment
ions and creating a reproducible library-searchable spectrum. Electrospray ionization (ESI)
would be suitable for confirming the molecular weight via protonation ((M+H]* at m/z 174).

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the
ions based on their mass-to-charge ratio.

o Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments
and the molecular ion are detected.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic
features of 4-(1H-pyrazol-1-ylmethyl)aniline. The expected NMR, IR, and MS data, along with
their interpretations, offer a solid foundation for any researcher working with this compound.
The provided protocols outline best practices for experimental data acquisition, ensuring that
when this compound is synthesized or analyzed, the resulting data can be reliably compared to
these predictions for accurate identification and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Buy 4-(1H-pyrazol-1-ylmethyl)aniline | 142335-61-3 [smolecule.com]
e 2. 4-(1H-pyrazol-1-ylmethyl)aniline | lookchem [lookchem.com]

« To cite this document: BenchChem. [Spectroscopic Characterization of 4-(1H-pyrazol-1-
ylmethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123811#spectroscopic-data-nmr-ir-mass-spec-of-4-
1h-pyrazol-1-ylmethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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